molecular formula C20H14ClN3O B2362964 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-88-0

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol

Cat. No.: B2362964
CAS No.: 899350-88-0
M. Wt: 347.8
InChI Key: GKTGKXMSLUYOSQ-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is characterized by its complex structure, which includes a quinazoline core substituted with a chloro and phenyl group, and an amino phenol moiety.

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves multiple steps, starting with the preparation of the quinazoline coreSpecific reaction conditions and reagents vary, but common methods include the use of chlorinating agents and phenylation reactions

Chemical Reactions Analysis

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol can be compared with other quinazoline derivatives, such as:

    3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol: This compound has a similar structure but with a propanol group instead of a phenol group.

    6-Bromo-2-chloroquinolin-3-yl derivatives: These compounds share the quinazoline core but have different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTGKXMSLUYOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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